molecular formula C16H16ClN5O2 B2648861 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol CAS No. 1986486-67-2

1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol

Katalognummer: B2648861
CAS-Nummer: 1986486-67-2
Molekulargewicht: 345.79
InChI-Schlüssel: DUCIXBVTONEGCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical research, particularly for investigating kinase inhibition pathways. Its molecular architecture, which integrates a 1,2,4-triazole ring linked to a dimethylpyrazole moiety via a carbonyl group, is characteristic of scaffolds designed to target ATP-binding sites in protein kinases . This structural motif suggests potential application as a tool compound for studying receptor tyrosine kinases (RTKs) and their role in oncogenic signaling . Researchers are exploring its utility in modulating specific phosphorylation events and downstream cellular processes, such as proliferation and survival, in various experimental models. The presence of the 1,2,4-triazole core, a common pharmacophore in fungicidal agrochemicals , also indicates potential for cross-disciplinary investigation in plant pathology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

[1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazol-3-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-10-7-11(2)22(19-10)16(24)15-18-9-21(20-15)8-14(23)12-3-5-13(17)6-4-12/h3-7,9,14,23H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCIXBVTONEGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN7C_{17}H_{16}ClN_7, with a molecular weight of 353.81 g/mol. The structural features include a chlorophenyl group and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism of Action
Wei et al. (2022)A549 (lung cancer)26Induction of apoptosis
Li et al. (2022)HCT116 (colon cancer)0.39 ± 0.06Inhibition of Aurora-A kinase
Bouabdallah et al. (2022)Hep-2 (laryngeal cancer)3.25Cytotoxicity through cell cycle arrest

These studies suggest that the compound exhibits significant cytotoxic effects across various cancer cell lines, with mechanisms involving apoptosis and kinase inhibition.

Anti-inflammatory Activity

The pyrazole derivatives have also been investigated for their anti-inflammatory properties. For instance, compounds similar to the one discussed have shown promise in reducing inflammation markers in vitro and in vivo. The exact mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Case Study 1: Antitumor Efficacy
In a study conducted by Kumar et al., several derivatives of pyrazole were synthesized and tested against multiple cancer cell lines. The compound demonstrated potent antitumor activity with an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead candidate for further development in cancer therapy.

Case Study 2: Mechanistic Insights
Research by Sun et al. provided insights into the mechanism of action of similar pyrazole compounds. The study indicated that these compounds could disrupt cell cycle progression at specific phases, leading to increased apoptosis in cancer cells.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has indicated that compounds containing the pyrazole moiety exhibit significant anti-inflammatory effects. A study highlighted the ability of similar pyrazole derivatives to inhibit pro-inflammatory cytokines, suggesting that 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol may also possess such properties .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives with similar structural frameworks can induce apoptosis in cancer cell lines. For instance, compounds with triazole and pyrazole rings have shown promising results against various cancer types including breast and prostate cancer .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol significantly reduced inflammation in animal models. The results indicated a decrease in edema and inflammatory markers when administered at specific dosages .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer activity, derivatives were tested against human cancer cell lines. The results showed that certain analogs led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways. These findings suggest that the compound could be developed further for therapeutic use in oncology .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs, differing primarily in substituents on the triazole ring and aromatic systems.

Structural and Molecular Analysis

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Key Substituents Synthesis Method (If Available) Reference
Target Compound C₂₀H₁₈ClN₅O₂ 4-Chlorophenyl, pyrazolylcarbonyl-triazolyl, ethanol Likely analogous to or 4
1-(4-Chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol C₁₆H₁₃ClFN₃O 4-Chlorophenyl, 4-fluorophenyl, triazolyl Not specified
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol C₁₄H₁₆ClN₃O 4-Chlorophenyl, cyclopropyl, triazolyl Not specified
1-[3-(4-Chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole C₃₀H₂₀ClN₃ 4-Chlorophenyl, isoquinoline-pyrazole hybrid Hydrazine + diketone in ethanol
Key Observations:

In contrast, analogs in and feature simpler substituents (e.g., cyclopropyl or fluorophenyl groups), which may reduce steric hindrance . The pyrazolylcarbonyl group could enhance binding affinity in biological systems compared to non-carbonyl substituents, as carbonyl groups often participate in dipole interactions or hydrogen bonding .

Aromatic Systems :

  • The 4-chlorophenyl group is conserved across most analogs, suggesting its role in hydrophobic interactions or target recognition. However, the compound in includes a 4-fluorophenyl group, which may increase lipophilicity and metabolic stability .

Side Chain Variations: The ethanol side chain in the target compound contrasts with the cyclopropyl-butanol group in . Ethanol’s hydroxyl group may improve aqueous solubility, whereas cyclopropyl could enhance membrane permeability .

Functional Implications

  • Bioactivity : Triazole and pyrazole rings are prevalent in antifungal agents (e.g., fluconazole analogs). The pyrazolylcarbonyl group in the target compound may confer unique activity profiles, though specific pharmacological data are absent in the evidence .
  • Crystallography: SHELX programs () are widely used for resolving such structures, particularly for confirming hydrogen bonding and torsion angles in ethanol-containing side chains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol?

  • Methodology : The compound can be synthesized via condensation reactions involving hydrazine derivatives and ketones. For example, chalcone intermediates (e.g., 4-chlorophenacyl bromide) are reacted with substituted hydrazines under reflux in ethanol for 12 hours. Purification involves column chromatography and recrystallization from solvents like dichloromethane .
  • Key Considerations : Ensure anhydrous conditions, nitrogen atmosphere to prevent oxidation, and stoichiometric control to minimize byproducts.

Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?

  • Techniques :

  • FT-IR : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches.
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm) .
  • X-ray Crystallography : SHELXL refines crystal structures; hydrogen atoms are placed in calculated positions using riding models (C–H = 0.93 Å, Uiso = 1.2Ueq) .
    • Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized models to validate accuracy.

Q. What routine analytical methods assess purity and stability?

  • HPLC : Monitors impurities using C18 columns and UV detection.
  • TGA/DSC : Evaluates thermal stability (decomposition >200°C typical for triazole derivatives).
  • Elemental Analysis : Confirms C, H, N, Cl content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with substituted triazole/pyrazole moieties?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield.
  • Catalysis : Use K₂CO₃ in DMF for nucleophilic substitution reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides.
    • Challenges : Steric hindrance from 3,5-dimethylpyrazole may require higher temperatures (80–100°C) .

Q. How do structural modifications (e.g., chloro-substitution) influence biological activity?

  • Case Study : Derivatives with 4-chlorophenyl groups exhibit enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for non-chlorinated analogs).
  • Mechanistic Insight : Chlorine increases lipophilicity, improving membrane permeability. Molecular docking (e.g., with E. coli DNA gyrase) predicts binding affinity via halogen bonds .

Q. How to resolve contradictions in crystallographic data, such as disordered solvent molecules?

  • Approach :

  • SHELXL Refinement : Apply restraints to disordered regions and validate using R-factor convergence (target R1 < 0.05).
  • SQUEEZE (PLATON) : Models electron density for unresolved solvent .
    • Example : In , hydrogen placement via riding models reduced overfitting but introduced minor positional errors (~0.02 Å) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Tools :

  • SwissADME : Estimates logP (~3.5), indicating moderate bioavailability.
  • AutoDock Vina : Simulates binding to cytochrome P450 enzymes to assess metabolic stability.
    • Outcome : High plasma protein binding (>90%) suggests potential for sustained action but may limit CNS penetration .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving triazole-carbonyl intermediates?

  • Root Cause : Competing side reactions (e.g., hydrolysis of carbonyl groups).
  • Fix : Use dry DCM as solvent, add molecular sieves, and maintain pH > 8 with Et₃N .

Q. Why do NMR spectra show unexpected splitting patterns for pyrazole protons?

  • Explanation : Dynamic rotational isomerism in the triazole ring creates diastereotopic protons.
  • Solution : Record variable-temperature NMR (VT-NMR) to coalesce signals and confirm exchange processes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.